Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Description
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is an organic compound featuring a carbamoyl group (-CONH-) attached to a 2,4-difluorophenyl ring and an acetate ester moiety. Notably, commercial availability of this compound is restricted, as indicated by its discontinued status in CymitQuimica catalogs . The 2,4-difluorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity in drug candidates.
Properties
IUPAC Name |
methyl 3-(2,4-difluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRYPMGEJJAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate typically involves the reaction of 2,4-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
Methyl 2-(7-(2-(2,4-Difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h)
- Structure : Incorporates a coumarin core (2H-chromen-2-one) linked to the 2,4-difluorophenyl group via an oxoethoxy bridge.
- Synthesis: Prepared via reaction of EMAC10163 with 2-chloro-1-(2,4-difluorophenyl)ethanone in acetonitrile/K₂CO₃ (49% yield) .
- Properties : Melting point: 188–190°C; pale yellow solid.
- Applications : Studied for tumor-associated carbonic anhydrase inhibition, highlighting biological relevance .
Methyl 2-((2-[(2,4-Difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate (CAS 303151-08-8)
- Structure : Features a thiophene ring with a sulfanyl (-S-) linker and the 2,4-difluorophenylcarbamoyl group.
- Molecular Formula: C₁₄H₁₁F₂NO₃S₂; molecular weight: 343.37 g/mol .
Ethyl 2-[(2,4-Difluorophenyl)hydrazinylidene]-3-oxobutanoate
Physicochemical Properties
Biological Activity
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H10F2N2O3
- CAS Number : 479690-12-5
The presence of the difluorophenyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.
Target Enzymes
This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, similar to other compounds in its class. By inhibiting COX enzymes, the compound may influence the arachidonic acid cascade, reducing the production of prostanoids involved in inflammatory processes.
Biochemical Pathways
The inhibition of COX enzymes is significant as it can lead to:
- Reduced Inflammation : The compound may exhibit anti-inflammatory properties by decreasing prostaglandin synthesis.
- Potential Analgesic Effects : By modulating pain pathways through COX inhibition, it may serve as an analgesic agent.
Anti-inflammatory Effects
Research has shown that compounds with similar structures exhibit notable anti-inflammatory effects. This compound's ability to inhibit COX enzymes suggests it could be effective in treating conditions characterized by inflammation.
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity have indicated that compounds structurally related to this compound do not exhibit significant cytotoxic effects at concentrations that demonstrate biological activity. For instance, one study reported that related compounds had IC50 values greater than 750 µM, indicating low toxicity while retaining efficacy against target pathogens .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate?
- Methodological Answer : A diazonium salt coupling strategy is frequently utilized. For example, 2,4-difluoroaniline can be diazotized in dilute HCl and reacted with ethyl acetoacetate under controlled conditions (e.g., 273 K in ethanol with sodium acetate). This approach is analogous to the synthesis of structurally similar compounds like ethyl 2-[(2,4-difluorophenyl)amino]acetate, which achieved a 89% yield after recrystallization .
- Key Reaction Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 273 K | - |
| Coupling | Ethyl acetoacetate, ethanol, NaOAc | 89% |
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : X-ray crystallography using tools like ORTEP-3 is critical for confirming molecular geometry and hydrogen-bonding networks. For example, orthorhombic crystal systems (e.g., Pca2₁) with unit cell parameters (a = 21.814 Å, b = 9.0079 Å, c = 13.188 Å) and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) are analyzed to validate structural integrity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis or predict physicochemical properties of this compound?
- Methodological Answer : Hybrid functionals combining exact exchange and gradient corrections (e.g., Becke’s 1993 functional) are used to predict thermochemical properties like atomization energies (average deviation: ±2.4 kcal/mol). The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, further refines predictions for molecular systems with heteroatoms or fluorine substituents .
- Computational Workflow :
Geometry optimization using B3LYP/6-31G(d).
Frequency analysis to confirm stationary points.
Thermodynamic property calculation with gradient-corrected functionals.
Q. How can conflicting LCMS/HPLC data during analytical profiling be resolved?
- Methodological Answer : Method optimization is essential. For instance, patent data demonstrate that trifluoroacetic acid (TFA) mobile phases (e.g., SMD-TFA50) or ammonium acetate buffers (SQD-AA05) improve peak resolution for fluorinated analogs. Validation against reference standards (e.g., EP Impurities A/B) ensures accuracy .
- Analytical Conditions :
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| SMD-TFA50 | C18 | 0.05% TFA in H₂O/MeCN | 0.99 min |
| SQD-AA05 | C18 | 5 mM NH₄OAc in H₂O/MeCN | 1.05 min |
Q. What strategies address discrepancies in crystallographic data for fluorinated carbamates?
- Methodological Answer : Twin refinement and domain ratio analysis (e.g., 0.58:0.42 for inversion twins) are applied to resolve ambiguities. Intramolecular interactions (e.g., S(6) ring motifs via N–H⋯O bonds) and packing patterns (parallel (001) sheets) are prioritized to validate structural models .
Data Contradiction Analysis
Q. Why might experimental and computational bond lengths deviate for fluorinated carbamoyl groups?
- Methodological Answer : Discrepancies often arise from electron correlation effects not fully captured by DFT. For example, C–F bond lengths in fluorophenyl groups may vary by ±0.02 Å between X-ray data and B3LYP predictions. Multi-reference methods (e.g., CASSCF) or dispersion corrections (e.g., D3-BJ) mitigate these errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
